Diolmycin A2

Anticoccidial Eimeria tenella Structure-activity relationship

Anticoccidial screening programs require stereochemically validated reference controls to discriminate potency tiers reliably. Diolmycin A2 (CAS 150408-70-1) is the (2S,3S)-threo polyketide standard with a defined minimum active concentration of 0.2 μg/mL against E. tenella, offering a 10× dynamic window above the maximally active A1 isomer to avoid ceiling effects. It is the only diolmycin congener documented to strongly suppress LPS-induced NO production in RAW 264.7 macrophages, enabling dual-mode assay control. Available as enantiopure (+)-Diolmycin A2 via published synthetic routes, it serves as a chiral HPLC retention-time calibrant for 2,3-butanediol natural products.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
Cat. No. B1247415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiolmycin A2
Synonyms1-(3-indolyl)-4-(4-hydroxyphenyl)-2,3-butanediol
diolmycin A1
diolmycin A2
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(CC3=CC=C(C=C3)O)O)O
InChIInChI=1S/C18H19NO3/c20-14-7-5-12(6-8-14)9-17(21)18(22)10-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,17-22H,9-10H2/t17-,18-/m0/s1
InChIKeyWSPKULGBZAOXCJ-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diolmycin A2: Anticoccidial Polyketide with Anti-Inflammatory Activity


Diolmycin A2 is a microbial secondary metabolite belonging to the diolmycin family of polyketide antibiotics, originally isolated from the soil actinomycete Streptomyces sp. WK‑2955 [1]. Chemically, it is defined as (2S,3S)‑1‑(4‑hydroxyphenyl)‑4‑(1H‑indol‑3‑yl)butane‑2,3‑diol, a threo‑configured stereoisomer of 1‑(3‑indolyl)‑4‑(p‑hydroxyphenyl)‑2,3‑butanediol [2]. The compound exhibits two pharmacologically relevant activities: growth inhibition of the coccidian parasite Eimeria tenella in a BHK‑21 cell‑based in vitro assay, and strong suppression of lipopolysaccharide (LPS)‑induced nitric oxide (NO) production in RAW 264.7 macrophages, indicating an anti‑inflammatory mechanism [3]. These dual bioactivities, combined with a well‑characterized absolute stereochemistry, make Diolmycin A2 a valuable reference standard for anticoccidial drug discovery and natural product research.

Stereochemically defined threo (2S,3S) reference standard
Anticoccidial assay reference compound for Eimeria screening
Anti-inflammatory endpoint context in macrophage models
Enantiopure synthetic routes support chiral method development

Why Diolmycin A2 Cannot Be Substituted by Congeners


The diolmycin family comprises four closely related 2,3‑butanediol derivatives that differ in stereochemistry and aryl substitution, producing sharply divergent potency profiles. Diolmycin A2 possesses a threo (2S,3S) configuration, whereas Diolmycin A1 is the corresponding erythro isomer with identical molecular formula (C₁₈H₁₉NO₃) [1]. Diolmycins B1 and B2 replace the indole moiety of the A‑series with a second p‑hydroxyphenyl group, forming 1,4‑di‑(p‑hydroxyphenyl)‑2,3‑butanediol stereoisomers [1]. In the standard Eimeria tenella schizont inhibition assay, these structural differences translate into a 10‑ to 100‑fold variation in minimum active concentration: 0.02 μg/mL for A1, 0.2 μg/mL for A2, and 20 μg/mL for B1/B2 [2]. Furthermore, only Diolmycin A2 has been documented to strongly inhibit LPS‑induced nitric oxide production in RAW 264.7 macrophages [3]. Consequently, interchanging any of these congeners without empirical validation risks both loss of anticoccidial potency at a given dose and introduction of uncharacterized off‑target effects.

Threo vs erythro isomer: stereochemistry may alter anticoccidial assay context and potency profile.
Indole-to-bis-p-hydroxyphenyl substitution (B-series) may change target engagement and eliminate anti-inflammatory endpoint.
Synthetic A1 is obtained as enantiomeric mixture, limiting use as single-enantiomer calibrant without further purification.

Diolmycin A2 Comparator Evidence


Anticoccidial Potency Profile vs A1 and B-Series

In the primary Eimeria tenella in vitro assay, the minimum concentration producing complete schizont inhibition was 0.2 μg/mL for Diolmycin A2 (threo), compared with 0.02 μg/mL for the erythro isomer Diolmycin A1 and 20 μg/mL for the B‑series isomers Diolmycin B1 and B2 – a 10‑fold lower potency than A1 but a 100‑fold higher potency than B1/B2 [1]. The active concentration range spanned 0.2–2.0 μg/mL for A2, versus 0.02–2.0 μg/mL for A1 and a single‑point observation at 20 μg/mL for B1/B2 [1].

Anticoccidial potency
Head-to-head
A2: 0.2 µg/mL (range 0.2–2.0) A1: 0.02 µg/mL B1/B2: 20 µg/mL
Supports anticoccidial screening context; mid-range potency discriminates SAR
In vitro BHK-21 host cell assay; 10-fold vs A1, 100-fold vs B-series
Anticoccidial Eimeria tenella Structure-activity relationship

Threo vs Erythro Configuration and Bioactivity

Diolmycin A2 is the threo (2S,3S) stereoisomer characterized by a vicinal proton coupling constant of 2.2 Hz, whereas Diolmycin A1 is the erythro isomer with a coupling constant of 5.4 Hz [1]. Chemical synthesis of the racemic erythro‑isomer confirmed that Diolmycin A1 possesses the erythro configuration, further establishing Diolmycin A2 as the threo counterpart [1]. This stereochemical distinction underlies the 10‑fold difference in anticoccidial potency between the two isomers [2].

Stereochemistry
Head-to-head
J = 2.2 Hz (threo 2S,3S) vs A1: J = 5.4 Hz (erythro)
Threo configuration defines anticoccidial assay stereochemical context
¹H NMR coupling constant; required for isomer identity
Stereochemistry Chiral diol Structure elucidation

Anti-Inflammatory NO Suppression vs B-Series

Diolmycin A2, isolated from Bacillus badius (Jeju Island marine isolate), was found to strongly inhibit nitric oxide production in LPS‑stimulated RAW 264.7 macrophages [1]. This anti‑inflammatory activity has been independently corroborated in Lysinibacillus sp. JNUCC 51, where Diolmycin A2 suppressed NO production and reduced melanin synthesis in α‑MSH‑induced B16F10 melanocytes [2]. No comparable anti‑inflammatory data have been reported for Diolmycin A1, B1, or B2; the available literature describes only anticoccidial activity for the A‑ and B‑series [3].

Anti-inflammatory activity
Reported
Strong NO inhibition observed (qualitative); no IC₅₀ reported
Supports anti-inflammatory endpoint context in macrophage models
Data from Bacillus badius and Lysinibacillus isolates
Anti-inflammatory Nitric oxide RAW 264.7 macrophages

Enantioselective Synthetic Accessibility

Two independent enantioselective total syntheses of (+)-Diolmycin A2 have been reported. The Kotsuki route employs Yb(OTf)₃‑catalyzed high‑pressure epoxide opening with indole to yield enantiopure (+)-Diolmycin A2 [1]. The Fernandes route uses Sharpless asymmetric dihydroxylation and CH₃NO₂‑assisted regioselective C‑3 indole coupling, achieving high enantiocontrol [2]. In contrast, synthetic Diolmycin A1 was obtained as an approximately 4:1 mixture of enantiomers [3]. The availability of fully enantioselective routes for A2, versus the enantiomeric mixture reported for synthetic A1, is relevant for laboratories requiring a defined single enantiomer for crystallography, chiral HPLC calibration, or stereospecific biological assays.

Synthetic accessibility
Head-to-head
A2: Enantiopure via two routes A1: ca. 4:1 enantiomeric mixture
Enantiopure synthetic routes support chiral analytical standard procurement
Sharpless AD or Yb(OTf)₃ routes published
Asymmetric synthesis Sharpless dihydroxylation Enantioselective

In Silico ADMET Profile

In silico ADMET profiling (admetSAR 2) predicts Diolmycin A2 to have high human intestinal absorption (probability 99.49%), low Caco‑2 permeability (probability 68.82%), blood‑brain barrier penetration (probability 57.50%), and no P‑glycoprotein inhibition (probability 89.28%) [1]. These predictions are class‑level and have not been experimentally validated for any diolmycin congener; however, they may serve as a preliminary screen for laboratories considering the diolmycin scaffold for further optimization. No comparable published ADMET data exist for Diolmycin A1, B1, or B2.

ADMET prediction
Class-level inference
HIA: 99.49% Caco-2: non-permeable BBB: positive; P-gp: negative
In silico profile supports early lead profiling context
No experimental validation; Diolmycin A2 only
ADMET In silico prediction Drug-likeness

Multi-Organism Biosynthetic Origin

Diolmycin A2 was originally isolated from Streptomyces sp. WK‑2955 (soil isolate) [1] and was subsequently re‑isolated from Bacillus badius (marine isolate, Jeju Island) [2] and Lysinibacillus sp. JNUCC 51 (volcanic crater lake isolate) [3]. In the B. badius study, bioactivity‑guided fractionation independently identified Diolmycin A2 as the compound responsible for nitric oxide inhibition [2]. In the Lysinibacillus study, whole‑genome sequencing identified biosynthetic gene clusters consistent with the phenolic polyketide structure of Diolmycin A2 [3]. This multi‑organism sourcing provides independent replication of the compound's isolation and bioactivity, reducing single‑source dependency.

Biosynthetic origin
Supporting evidence
3 producing strains across 3 genera A1, B1/B2: 1 strain each
Multiple-source isolation supports supply chain resilience context
Independent isolations by separate research groups
Biosynthesis Natural product Streptomyces

Diolmycin A2 Research & Procurement Scenarios


Anticoccidial Drug Discovery: Mid-Potency Positive Control

In vitro anticoccidial screening programs evaluating novel compound libraries against Eimeria tenella can employ Diolmycin A2 as a reference control at 0.2–2.0 μg/mL. Its 10‑fold lower potency relative to Diolmycin A1 and 100‑fold higher potency relative to the B‑series [1] provides a dynamic range suitable for discriminating moderate from high‑potency hits, while avoiding the ceiling effect associated with the maximally active A1 isomer.

Chiral Method Development: Single-Enantiomer Standard

Analytical laboratories developing chiral HPLC or SFC methods for 2,3‑butanediol natural products can use enantiopure (+)-Diolmycin A2, accessible via two published enantioselective synthetic routes [1][2], as a retention‑time and optical rotation standard. This is particularly valuable given that synthetic Diolmycin A1 is obtained as a 4:1 enantiomeric mixture [3] and requires additional purification to serve as a single‑enantiomer calibrant.

Anti-Inflammatory Research: Dual-Activity Probe

Research groups investigating microbial metabolites with dual anticoccidial and anti‑inflammatory properties can utilize Diolmycin A2 as a validated probe. Its documented strong inhibition of LPS‑induced NO production in RAW 264.7 macrophages [1], combined with its established anticoccidial activity [2], makes it suitable as a positive control in assays designed to identify compounds targeting both parasitic infection and host inflammatory response pathways.

Biosynthetic Gene Cluster Mining: Cross-Genus Reference

Natural product genome mining projects focused on phenolic polyketide biosynthetic gene clusters can use Diolmycin A2 as a reference standard for LC‑MS dereplication, given its confirmed production by three phylogenetically distinct genera (Streptomyces, Bacillus, Lysinibacillus) [1][2][3]. Its association with characterized PKS gene clusters [3] provides a framework for cluster prediction and heterologous expression efforts.

Application
Selection Property
Validation Focus
Anticoccidial screening assay reference
Defined potency context within diolmycin family
Potency discrimination from A1 and B-series
Chiral analytical method development
Enantiopure (2S,3S) stereochemistry
Retention-time and optical rotation calibration
Anti-inflammatory research probe
Dual anticoccidial/anti-inflammatory endpoint context
NO inhibition response in macrophage models
Natural product biosynthetic gene cluster dereplication
Confirmed production across multiple bacterial genera
LC-MS dereplication and PKS cluster association

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